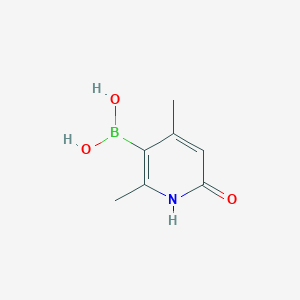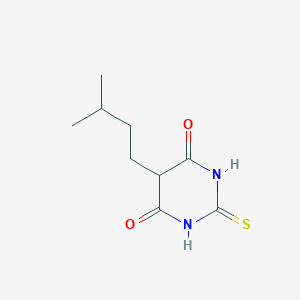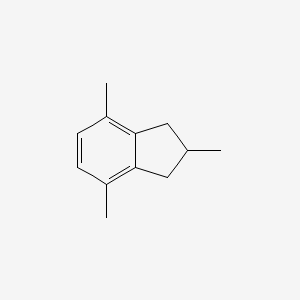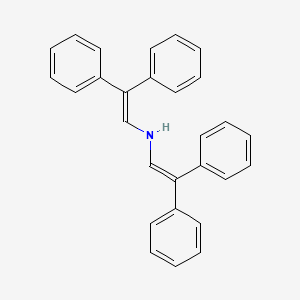![molecular formula C14H13BO3 B13996834 7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996834.png)
7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. It is part of the oxaborole family, which is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of boron in the structure imparts unique reactivity and biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the following steps:
Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with a suitable precursor to introduce the benzyloxy group.
Cyclization: The intermediate is then subjected to cyclization reactions to form the oxaborole ring. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the heterocyclic structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may also include automated purification systems to streamline the production.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxaborole ring or the benzyloxy group.
Substitution: The benzyloxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of skin diseases like psoriasis and atopic dermatitis.
Biological Research: The compound is used to investigate the inhibition of specific enzymes and pathways involved in inflammatory responses.
Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol involves the inhibition of specific enzymes, such as phosphodiesterase-4 (PDE4). The compound binds to the catalytic domain of PDE4, inhibiting its activity and reducing the production of pro-inflammatory cytokines . This action helps in mitigating inflammatory responses and is beneficial in treating conditions like psoriasis and atopic dermatitis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crisaborole: Another oxaborole compound used in the treatment of skin diseases.
Benzo[c][1,2,5]oxadiazoles: Known for their anticancer potential.
Benzo[c][1,2,5]thiadiazoles: Also recognized for their pharmacological activities, including anticancer properties.
Uniqueness
7-(Benzyloxy)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to its specific structure, which imparts distinct reactivity and biological activity. Its ability to inhibit PDE4 with high specificity makes it a valuable compound in medicinal chemistry, particularly for treating inflammatory skin conditions.
Eigenschaften
Molekularformel |
C14H13BO3 |
|---|---|
Molekulargewicht |
240.06 g/mol |
IUPAC-Name |
1-hydroxy-7-phenylmethoxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H13BO3/c16-15-14-12(10-18-15)7-4-8-13(14)17-9-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |
InChI-Schlüssel |
PEJPERPEBCGITJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=CC=C2OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


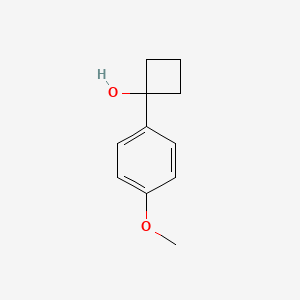

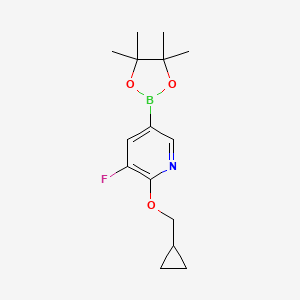

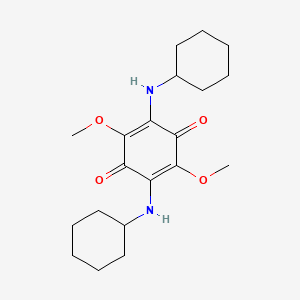

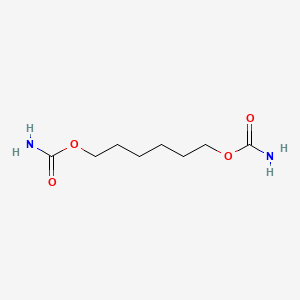
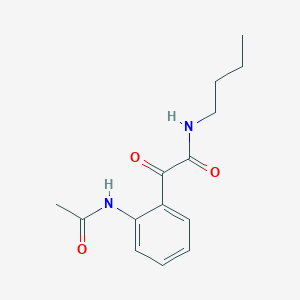
![3-[(3-Nitrophenyl)methoxy]aniline](/img/structure/B13996789.png)
